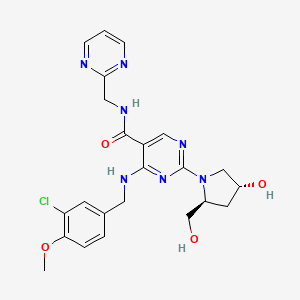
Aß/Tau Probe 18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aß/Tau Probe 18 is a novel near-infrared (NIR) probe for imaging β-amyloid (Aβ) plaques or Tau tangles.
Aplicaciones Científicas De Investigación
1. Discrimination of Aβ and Tau Fibrils
Aß/Tau Probe 18, especially in its near-infrared (NIR) form, has been demonstrated to fluorescently discriminate between Aβ and Tau fibrils, which are key indicators of Alzheimer's disease (AD). This probe showed substantial fluorescence enhancement and a large blueshift in emission when interacting with these aggregates. Its high binding affinity significantly contributes to this fluorescent discrimination, and it can effectively quantify the dielectric properties of proteins, enhancing our understanding of these pathological changes in AD brains (Zhou et al., 2019).
2. Imaging of Tau Pathology in Alzheimer’s Disease
Another significant application of Aß/Tau Probe 18, specifically [18F]GTP1 (Genentech Tau Probe 1), is its use as a small-molecule PET probe for imaging tau pathology in AD patients. This probe exhibits high affinity and selectivity for tau pathology, with minimal binding to β-amyloid plaques or MAO-B in AD tissues. It provides a powerful tool for studying tau pathology in AD, aiding in the assessment of disease progression and evaluation of therapeutic interventions (Sanabria Bohórquez et al., 2019).
3. Selectivity for Tau Tangles
The probe has been evaluated for its selectivity towards Tau tangles over β-amyloid plaques. This selectivity is critical for accurate diagnosis and monitoring of Alzheimer's disease progression. Probes like [18F]THK-5351 have demonstrated high binding selectivity for tau pathology and exhibit better pharmacokinetics than previous tau probes, making them promising candidates for PET tau imaging (Hsiao et al., 2017).
4. In Vivo Imaging in Animal Models
Aß/Tau Probe 18 has also been used for in vivo imaging in animal models of tauopathy, highlighting its potential for monitoring the tau protein aggregation state in these models. This application is critical for understanding the progression of neurodegenerative diseases and testing potential therapeutic interventions (Verwilst et al., 2017).
5. Monitoring Disease Progression
The probe's ability to image diverse tau deposits, as demonstrated in clinical PET studies, allows for the monitoring of disease progression in various tauopathies, including Alzheimer’s disease and non-Alzheimer’s disease tauopathies. This feature is particularly useful for identifying different clinical phenotypes and stages of neurodegenerative diseases on a neuropathological basis (Tagai et al., 2020).
Propiedades
Fórmula molecular |
C18H15N5 |
|---|---|
Peso molecular |
301.353 |
Nombre IUPAC |
2-((2E,4E)-5-(6-(Dimethylamino)quinoxalin-2-yl)penta-2,4-dien-1-ylidene)malononitrile |
InChI |
InChI=1S/C18H15N5/c1-23(2)16-8-9-17-18(10-16)21-13-15(22-17)7-5-3-4-6-14(11-19)12-20/h3-10,13H,1-2H3/b4-3+,7-5+ |
Clave InChI |
OLLHDYQYKDGUJI-BDWKERMESA-N |
SMILES |
N#C/C(C#N)=C/C=C/C=C/C1=NC2=CC=C(N(C)C)C=C2N=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aß/Tau Probe 18; Aß/Tau Probe18; Aß/Tau Probe-18 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-anilino-6-[6-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]-N-methylquinoline-3-carboxamide](/img/structure/B1192181.png)

